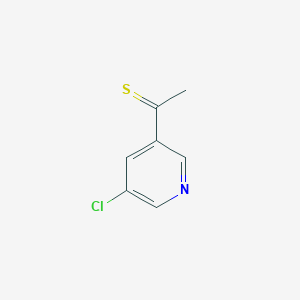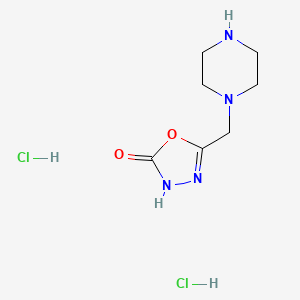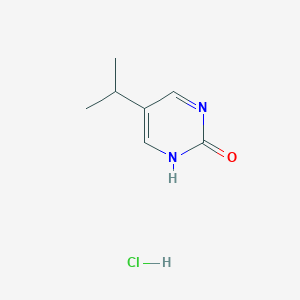
2-Chloro-N-(2,3,5,6-tetrafluorophenyl)propanamide
Übersicht
Beschreibung
“2-Chloro-N-(2,3,5,6-tetrafluorophenyl)propanamide” is a chemical compound with the empirical formula C8H4ClF4NO . It has a molecular weight of 241.57 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound is ClCC(NC1=C(F)C(F)=CC(F)=C1F)=O . This notation provides a way to represent the structure of the compound using ASCII strings. The InChI key is LGNJOSKDYPMJOK-UHFFFAOYSA-N , which is a unique identifier that provides information about the molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 241.57 . The exact mass and monoisotopic mass are 345.0543543 g/mol . It has a topological polar surface area of 20.3 Ų . The compound has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It also has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Organic Nonlinear Material Research
- Electro-Optic and Nonlinear Optical Material Studies : A study focused on a closely related compound, N-(2-chlorophenyl)-(1-propanamide), which was synthesized and characterized for its potential as an organic electro-optic and nonlinear optical material. The research involved growing single crystals through the slow evaporation technique and conducting various characterizations like UV-Vis, IR, NMR, and powder XRD techniques. The second harmonic generation (SHG) capability of these crystals was measured, indicating their potential for nonlinear optical applications (Prabhu & Rao, 2000).
Structural and Dielectric Properties
- Characterization of Structural and Dielectric Properties : Another study presented the growth of good transparent single crystals of a similar compound, N-(2 chlorophenyl)-(1-propanamide), and explored its structural, dielectric, and optical properties. The research found that the crystal belongs to the monoclinic system and conducted detailed analyses to determine vibrational assignments, optical transmission, band gap, and laser damage threshold, suggesting its importance in material science applications (Srinivasan et al., 2006).
Quantum Chemical Analysis for Medicinal Use
- Molecular Docking and Quantum Chemical Analysis : A study focused on 2-chloro-N-(p-tolyl)propanamide, conducted a complete quantum chemical analysis to explore its potential as a medicinal inhibitor for COVID-19 protease. The research included molecular docking, natural bond orbital analysis, and vibrational studies, suggesting that the compound has good potential for medicinal applications, especially related to COVID-19 (Pandey et al., 2020).
Antimicrobial Properties
- Synthesis and Antimicrobial Properties : Research on arylsubstituted halogen(thiocyanato)amides, including compounds with a similar structure, highlighted the synthesis and subsequent testing for antibacterial and antifungal activities. The study indicates the significance of such compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-N-(2,3,5,6-tetrafluorophenyl)propanamide are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in various biochemical reactions
Biochemische Analyse
Biochemical Properties
2-Chloro-N-(2,3,5,6-tetrafluorophenyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic flux within the cell . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic flux . Additionally, it can influence metabolite levels by modulating the activity of key enzymes in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can significantly influence its efficacy and overall biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The compound’s localization within these compartments can affect its interaction with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3,5,6-tetrafluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO/c1-3(10)9(16)15-8-6(13)4(11)2-5(12)7(8)14/h2-3H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUFBIZNHKGYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC(=C1F)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)
![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)


![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)
![6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1402831.png)

![2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide](/img/structure/B1402835.png)

![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)
![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)